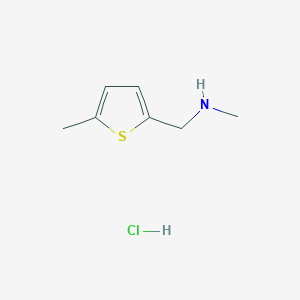

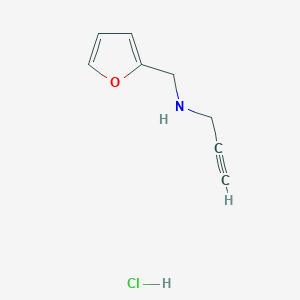

(フラン-2-イルメチル)(プロプ-2-イン-1-イル)アミン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride”, also known as FPAH, is a versatile compound that holds potential benefits for various fields of research and industries. It is a partially reversible inhibitor of hMAO-B .

Synthesis Analysis

The MAO-A and MAO-B inhibition profile of N-(furan-2-ylmethyl)-N-prop-2-yn-1-amine derivates were evaluated by fluorimetric method . The effects of the selected compound 1, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), were evaluated on the basic synaptic transmission .Chemical Reactions Analysis

The effects of the selected compound 1, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), were evaluated on the basic synaptic transmission .科学的研究の応用

. この化合物は、タンパク質の同定および定量、タンパク質機能、相互作用、およびタンパク質が関与する複雑な生物学的プロセスの理解など、さまざまな用途に使用されています。

認知増強剤およびMAO阻害剤

この化合物は、モノアミンオキシダーゼ(MAO)阻害特性を持つ認知増強剤としての可能性を示しています。認知と密接に関連するモノアミン系への影響について研究されています。 MAO阻害剤として、アルツハイマー病などの疾患における認知障害の治療に役立つ可能性があります .

神経保護剤

(フラン-2-イルメチル)(プロプ-2-イン-1-イル)アミン塩酸塩の神経保護特性により、神経変性疾患の研究における候補となっています。 モノアミン伝達を強化することにより、神経構造と機能を保護し、神経疾患の進行を遅らせる可能性があります .

シナプス伝達調節

この化合物の基本的なシナプス伝達への影響が研究されています。 ラットの海馬歯状回における長期増強(LTP)と興奮性に影響を与えることが判明しており、シナプス強度と可塑性の調節における役割を示しています .

ADMET特性分析

(フラン-2-イルメチル)(プロプ-2-イン-1-イル)アミン塩酸塩の吸収、分布、代謝、排泄、毒性(ADMET)特性が推定されており、その薬物動態プロファイルと潜在的な治療薬としての安全性についての洞察を提供しています .

酵素阻害速度論

この化合物の酵素阻害速度論における役割は、別の適用分野です。 脳内神経伝達物質の代謝を理解するために重要なMAO-AおよびMAO-B酵素の阻害プロファイルを研究するために使用されてきました .

側頭葉てんかん研究

この化合物は、側頭葉てんかんに関連する研究に関係しています。 神経伝達物質系への影響は、この種のてんかんの理解と潜在的な治療のための新しい道を開く可能性があります .

アルツハイマー病治療薬

MAO阻害剤および認知増強剤としての潜在的な役割を考えると、(フラン-2-イルメチル)(プロプ-2-イン-1-イル)アミン塩酸塩は、アルツハイマー病の治療戦略として検討されています。 モノアミン伝達を強化し、神経保護を提供する能力は、病気の症状と進行を管理するのに役立ちます .

作用機序

Target of Action

The primary target of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is the human monoamine oxidase (hMAO) . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation, cognition, and behavior.

Mode of Action

The compound interacts with its target, hMAO, by inhibiting its activity This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain

Biochemical Pathways

The inhibition of hMAO by (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride affects the monoamine metabolic pathway . This pathway is responsible for the metabolism of monoamine neurotransmitters. By inhibiting hMAO, the compound prevents the breakdown of these neurotransmitters, leading to their accumulation. This can result in enhanced neurotransmission, potentially affecting mood and cognitive function.

Result of Action

The inhibition of hMAO by (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride leads to an increase in the levels of monoamine neurotransmitters in the brain . This can result in enhanced neurotransmission, which may have various effects at the molecular and cellular levels, potentially influencing mood and cognitive function.

生化学分析

Biochemical Properties

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidase (MAO). It interacts with enzymes such as human monoamine oxidase B (hMAO-B), forming a flavin adduct structurally similar to that with deprenyl . This interaction leads to the inhibition of MAO-B, which is crucial for the regulation of brain monoamine levels . The compound also exhibits moderate to good absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties .

Cellular Effects

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride has notable effects on various types of cells and cellular processes. It enhances basic synaptic transmission, induces long-term potentiation (LTP), and potentiates electrically induced LTP in the dentate gyrus of the hippocampus . These effects suggest that the compound influences cell signaling pathways and gene expression, particularly in the context of cognitive enhancement . Additionally, it has been shown to increase cortical serotonin and noradrenaline levels, further impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride involves its interaction with monoamine oxidase enzymes. The compound exhibits a low affinity toward both MAO-A and MAO-B but modifies the B form of MAO, forming a flavin adduct . This interaction inhibits the enzyme’s activity, leading to changes in monoamine content and subsequent effects on cognitive functions . The compound’s poor affinity for MAO suggests that its cognitive effects may arise from monoaminergic changes in the cortex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride change over time. The compound is rapidly metabolized in the presence of rat microsomes, producing a hydroxylated derivative . It remains stable in human microsomes . Long-term studies have shown that the compound’s cognitive enhancement effects are sustained over time, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride vary with different dosages in animal models. At a dosage of 1 mg/kg, the compound greatly enhances basic synaptic transmission and induces LTP in the dentate gyrus . Higher dosages have been associated with increased cortical serotonin and noradrenaline levels . The compound’s poor affinity for MAO suggests that its effects are primarily due to monoaminergic changes rather than direct enzyme inhibition .

Metabolic Pathways

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is involved in metabolic pathways that include the oxidative deamination of biogenic and xenobiotic amines by monoamine oxidase . The compound is rapidly metabolized in the presence of rat microsomes, producing a hydroxylated derivative . This metabolic pathway is crucial for its cognitive enhancement effects, as it leads to changes in monoamine content in the brain .

Transport and Distribution

The transport and distribution of (Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride within cells and tissues involve interactions with transporters and binding proteins . The compound’s moderate to good ADMET properties suggest that it is efficiently absorbed and distributed within the body . Its localization and accumulation in specific tissues, such as the brain, are essential for its cognitive enhancement effects .

Subcellular Localization

(Furan-2-ylmethyl)(prop-2-yn-1-yl)amine hydrochloride is localized within specific subcellular compartments, where it exerts its activity . The compound’s interaction with monoamine oxidase enzymes occurs within the mitochondria, where these enzymes are predominantly located . This subcellular localization is crucial for its inhibitory effects on MAO and subsequent changes in monoamine content .

特性

IUPAC Name |

N-(furan-2-ylmethyl)prop-2-yn-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-2-5-9-7-8-4-3-6-10-8;/h1,3-4,6,9H,5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLVLWOYZDSEMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCC1=CC=CO1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318373.png)

![Methyl [1-(2-chlorobenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318374.png)

![Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1318376.png)

![N-[2-(5-isopropyl-2-methylphenoxy)ethyl]acetamide](/img/structure/B1318382.png)